molecular formula C21H24N2O4S2 B2891954 (E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide CAS No. 1007030-82-1

(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide

Cat. No. B2891954
CAS RN: 1007030-82-1
M. Wt: 432.55
InChI Key: QMRCHNRPXINPIO-QURGRASLSA-N
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Description

(E)-4-(benzylsulfonyl)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide is a useful research compound. Its molecular formula is C21H24N2O4S2 and its molecular weight is 432.55. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

Research indicates the potential of certain compounds with benzylsulfonyl and benzo[d]thiazol moieties for photodynamic therapy (PDT), a treatment method that utilizes light-sensitive compounds to produce singlet oxygen or other reactive oxygen species to kill cancer cells or inhibit tumor growth. For example, a study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield. These properties make them very useful as photosensitizers in photodynamic therapy, highlighting their significant potential in cancer treatment due to their good fluorescence properties and appropriate photodegradation quantum yield for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Novel Pharmacological Agents

Further research has explored the synthesis of various derivatives containing sulfonamide thiazole moieties, demonstrating significant biological activities such as anticonvulsant effects. For instance, Farag et al. (2012) synthesized heterocyclic compounds with a sulfonamide thiazole moiety that showed protection against picrotoxin-induced convulsion, with some compounds exhibiting significant anticonvulsive effects (Farag et al., 2012). This research emphasizes the potential of these compounds in developing new treatments for neurological disorders.

Molecular Electronics

In the field of molecular electronics, compounds with benzylsulfonyl and benzo[d]thiazol moieties serve as precursors for the synthesis of molecular wires and other components. Stuhr-Hansen et al. (2005) presented efficient synthetic transformations of aryl bromides, including benzyl tert-butyl sulfide and methoxymethylbenzene, to create oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These findings are crucial for the development of molecular electronic devices, highlighting the versatility of such compounds in creating efficient and potentially conductive materials (Stuhr-Hansen et al., 2005).

properties

IUPAC Name

4-benzylsulfonyl-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S2/c1-15-11-12-17(27-3)19-20(15)28-21(23(19)2)22-18(24)10-7-13-29(25,26)14-16-8-5-4-6-9-16/h4-6,8-9,11-12H,7,10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRCHNRPXINPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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